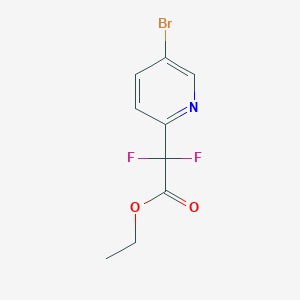

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate

描述

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate (CAS 294181-95-6) is a fluorinated ester derivative with the molecular formula C₉H₈BrF₂NO₂ and a molecular weight of 280.07 g/mol . Its structure comprises a 5-bromo-substituted pyridine ring linked to a difluoroacetate ethyl ester group. The compound is characterized by its InChIKey: CCNNVRZLXOPTID-UHFFFAOYSA-N, reflecting its unique stereoelectronic properties. It is commonly utilized as a building block in pharmaceutical and agrochemical synthesis due to the reactivity of the bromopyridine moiety and the electron-withdrawing difluoroacetate group .

属性

IUPAC Name |

ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO2/c1-2-15-8(14)9(11,12)7-4-3-6(10)5-13-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNNVRZLXOPTID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC=C(C=C1)Br)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate typically involves the following steps:

Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This is usually achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Difluoroacetate: The brominated pyridine is then reacted with ethyl difluoroacetate under basic conditions to form the desired product. Common bases used in this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under basic or thermal conditions to yield carboxylic acid derivatives. A notable example involves KF-mediated hydrolysis in DMF/water at 170°C, producing 5-bromo-2-difluoromethylpyridine with moderate yields .

| Reaction Conditions | Yield | Product |

|---|---|---|

| KF, H₂O, DMF, 170°C, 24h (N₂ atm) | 40% | 5-Bromo-2-difluoromethylpyridine |

Mechanism :

-

The reaction proceeds via nucleophilic attack by fluoride ions on the ester carbonyl, followed by decarboxylation to eliminate CO₂ and generate the difluoromethyl group .

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring is electrophilic due to the electron-withdrawing effect of the adjacent nitrogen, enabling SNAr reactions.

Example :

-

Suzuki–Miyaura Cross-Coupling with aryl borates under palladium catalysis, forming biaryl derivatives. This reaction is critical in constructing complex heterocyclic scaffolds .

Condensation Reactions

The difluoroacetate group participates in Knoevenagel-type condensations with active methylene compounds.

Example :

-

Reaction with ethyl cyanoacetate in the presence of K₂CO₃ forms α-cyano-β-difluorostyrene derivatives, which are precursors to fluorinated heterocycles .

Transition Metal-Mediated Couplings

The bromopyridinyl moiety facilitates cross-coupling reactions:

-

Buchwald–Hartwig Amination : Coupling with amines (e.g., prolinol derivatives) to introduce nitrogen-containing side chains .

-

Sonogashira Coupling : Reaction with terminal alkynes to install alkyne functionalities .

Reductive Transformations

The difluoroacetate group can undergo reductive defluorination under specific conditions (e.g., catalytic hydrogenation), though this pathway is less explored for this compound.

科学研究应用

Medicinal Chemistry

Ethyl 2-(5-bromopyridin-2-yl)-2,2-difluoroacetate is primarily explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological pathways:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation and migration of cancer cell lines by targeting key signaling pathways such as EGFR/PI3K/AKT/mTOR. These interactions lead to cell cycle arrest and apoptosis in vitro, along with reduced tumor growth in vivo .

- Antifungal Properties : The compound has been investigated for its antifungal activity. It is part of a class of compounds that inhibit lanosterol demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi . This mechanism suggests potential applications in treating fungal infections.

Synthetic Chemistry

This compound serves as a versatile intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound can be utilized as a building block for synthesizing more complex molecules through various reactions such as nucleophilic substitution and coupling reactions . Its ability to undergo transformations while retaining the functional groups makes it valuable in synthetic pathways.

- Reactivity with Enzymes : The unique structure allows it to engage in hydrogen bonding and π-π interactions with proteins, enhancing binding affinities to specific enzymes. This property is particularly relevant for drug design where enzyme modulation is required.

Case Study 1: Anticancer Research

A study focused on the effects of this compound on non-small cell lung cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and migration rates. The mechanism was attributed to the inhibition of the EGFR/PI3K/AKT/mTOR pathway, highlighting its potential as a therapeutic agent against lung cancer.

Case Study 2: Antifungal Activity

In another investigation, this compound was tested against various fungal strains. Results showed that it effectively inhibited fungal growth by disrupting ergosterol synthesis, making it a candidate for further development as an antifungal medication .

作用机制

The mechanism by which Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate exerts its effects depends on its specific application. In chemical reactions, the bromine atom and difluoroacetate group play crucial roles in determining the compound’s reactivity. The molecular targets and pathways involved in biological applications are typically related to the compound’s ability to interact with enzymes, receptors, or other biomolecules.

相似化合物的比较

Comparison with Structural Analogs

Structural Classification of Analogs

Similar compounds are categorized based on:

- Heterocyclic Core : Pyridine vs. pyrazine vs. phenyl derivatives.

- Substituent Type: Halogens (Br, Cl, F), methyl groups, or functional groups (e.g., sulfonyl, cyano).

- Position of Substituents : Para, meta, or ortho positions on aromatic rings.

Table 1: Key Structural and Physical Properties

Pharmaceutical Relevance

- Drug Development : Fluorinated compounds like the target are prized for metabolic stability and bioavailability. For example, the 5-bromo-pyridine motif is found in kinase inhibitors .

- Comparison with Pyrazine Analogs : Pyrazine derivatives (e.g., CAS 3970-37-4) are less common in drugs but serve as bioisosteres in protease inhibitors .

生物活性

Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural characteristics and biological activity. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a brominated pyridine ring and difluoroacetate moiety. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine enhances the compound's binding affinity to these targets, potentially influencing several biochemical pathways.

- Enzyme Interaction : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Cell Signaling Pathways : Research indicates that this compound can modulate cell signaling pathways associated with cancer progression. It has demonstrated inhibitory effects on the EGFR/PI3K/AKT/mTOR signaling pathway, leading to reduced proliferation and migration of cancer cells.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

- Non-Small Cell Lung Cancer (NSCLC) : The compound inhibited the proliferation of NSCLC cell lines by inducing cell cycle arrest and apoptosis. The IC50 values observed were in the low micromolar range.

- Selectivity : The compound showed selectivity towards cancer cells over normal epithelial cells, suggesting a potential therapeutic window for targeting tumors while minimizing effects on healthy tissue .

Study on NSCLC

A recent study investigated the effects of this compound on NSCLC cell lines. The findings were as follows:

| Parameter | Value |

|---|---|

| IC50 (Hep-G2) | 3.64 μM |

| IC50 (DU145) | 4.05 μM |

| Selectivity Index | 4 (compared to ICEs) |

The study concluded that the compound effectively inhibits tumor growth in vitro and presents a promising candidate for further development as an anticancer agent.

Synthesis Methods

The synthesis of this compound typically involves several steps:

常见问题

Q. What are the common synthetic routes for Ethyl 2-(5-bromopyridin-2-YL)-2,2-difluoroacetate?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. A plausible route involves reacting 5-bromo-2-hydroxypyridine with ethyl bromodifluoroacetate (CAS 667-27-6) under basic conditions to form the ester linkage. Alternatively, catalytic hydrogenation using Ru/ZrO₂·xH₂O has been reported for analogous difluoroacetate esters, which may preserve halogen substituents while reducing ester groups . Characterization often employs NMR (¹H/¹³C/¹⁹F), HPLC, and mass spectrometry to confirm purity and regioselectivity .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the difluoroacetate group (δ ~ -90 to -110 ppm for CF₂), while ¹H NMR identifies the pyridine ring protons (δ ~7.5–8.5 ppm) and ethyl ester signals (δ ~1.3–4.3 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and bromine isotope patterns .

- HPLC : Reverse-phase chromatography with UV detection monitors purity, particularly for halogenated byproducts .

Q. How does the bromopyridine moiety influence reactivity in downstream applications?

The 5-bromo substituent on the pyridine ring enables cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for functionalization. The electron-withdrawing difluoroacetate group enhances electrophilicity at the pyridine’s C-2 position, facilitating nucleophilic aromatic substitution .

Advanced Research Questions

Q. What challenges arise in optimizing reaction conditions for derivatives of this compound?

Key challenges include:

- Regioselectivity : Competing reactions at the pyridine’s bromine vs. ester group require careful control of catalysts (e.g., Pd(PPh₃)₄ for selective cross-coupling) .

- Solvent Effects : Polar aprotic solvents (DMF, THF) stabilize intermediates but may hydrolyze the ester under prolonged heating. Anhydrous conditions and low temperatures (0–25°C) are recommended .

- Catalyst Poisoning : Bromine residues can deactivate transition-metal catalysts; pre-treatment with activated carbon or scavengers (e.g., triphenylphosphine) mitigates this .

Q. How can computational methods aid in predicting the compound’s reactivity?

Density Functional Theory (DFT) calculations model the electronic effects of the difluoroacetate group, predicting charge distribution and reaction pathways. For example, Fukui indices identify nucleophilic/electrophilic sites on the pyridine ring, guiding functionalization strategies . Molecular docking studies also assess interactions with biological targets (e.g., enzymes in fluorinated drug candidates) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives?

Discrepancies between predicted and observed NMR shifts often arise from conformational flexibility or solvent effects. Strategies include:

Q. How does the difluoroacetate group impact metabolic stability in drug discovery?

Fluorine substitution reduces metabolic oxidation by cytochrome P450 enzymes, enhancing bioavailability. Comparative studies of ethyl difluoroacetate derivatives show prolonged half-lives in vitro compared to non-fluorinated analogs. However, the bromopyridine moiety may introduce hepatotoxicity risks, necessitating in vitro ADMET profiling .

Methodological Notes

- Safety : Handle with nitrile gloves and under fume hoods due to potential respiratory irritation (refer to SDS for CAS 667-27-6) .

- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis .

- Synthetic Alternatives : For scale-up, consider flow chemistry to improve heat transfer and reduce side reactions in exothermic steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。